Fmoc-Gln-OH

Descripción

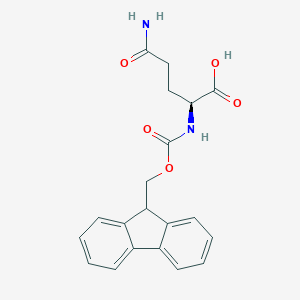

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O5/c21-18(23)10-9-17(19(24)25)22-20(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,21,23)(H,22,26)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKGGDFLLNVXNZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40922737 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71989-20-3, 118609-68-0 | |

| Record name | N2-(9-Fluorenylmethoxycarbonyl)-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy](hydroxy)methylidene}-5-hydroxy-5-iminonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40922737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.301 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the basic properties of Fmoc-Gln-OH for researchers

For researchers, scientists, and drug development professionals, N-α-Fmoc-L-glutamine (Fmoc-Gln-OH) is a pivotal building block in the synthesis of peptides. Its unique properties and applications in solid-phase peptide synthesis (SPPS) make it an indispensable tool for creating complex peptide structures for therapeutic and research purposes. This in-depth guide provides a comprehensive overview of the core properties of this compound, detailed experimental protocols, and a visualization of its role in relevant biological pathways.

Core Properties and Specifications

This compound is a derivative of the amino acid glutamine where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[1] This protecting group is base-labile, allowing for its removal under mild conditions, which is a cornerstone of the widely used Fmoc-SPPS strategy.[1]

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 71989-20-3 | [2][3][4] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [2][4] |

| Molecular Weight | 368.38 g/mol | [2][5][6] |

| Appearance | White to off-white or slight yellow to beige powder | [5][7] |

| Melting Point | 220-225 °C (decomposes) | [3][7][8] |

| Solubility | Soluble in DMSO, DMF (with 1 equivalent of DIPEA), Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[5][7][9] Less soluble in DMF compared to its side-chain protected counterpart, Fmoc-Gln(Trt)-OH.[10][11] | |

| Optical Activity | [α]20/D −18.5±1.5°, c = 1% in DMF | [3][8][12] |

| Storage Temperature | 2-8°C or 15-25°C | [3][8][13] |

The Significance of Side-Chain Protection: this compound vs. Fmoc-Gln(Trt)-OH

While this compound is a fundamental building block, the amide group in the glutamine side chain can undergo undesirable side reactions, such as dehydration, during the activation step of peptide coupling, especially when using carbodiimide (B86325) reagents.[10][11] To circumvent this, a derivative with a trityl (Trt) protecting group on the side chain, Fmoc-Gln(Trt)-OH, is often employed.[10][11]

The use of Fmoc-Gln(Trt)-OH offers two key advantages:

-

Prevention of Side Reactions: The trityl group shields the side-chain amide, preventing dehydration and leading to the synthesis of purer peptides.[10][11]

-

Enhanced Solubility: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in common SPPS solvents like dimethylformamide (DMF) compared to this compound.[10][11]

The trityl group is typically removed during the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA).[10]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating an Fmoc-protected amino acid, such as this compound, into a growing peptide chain on a solid support is a cyclical process.

Fmoc Deprotection Protocol

This procedure removes the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for the coupling of the next amino acid.

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[14][15]

-

Final Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Continue to agitate for another 10-15 minutes to ensure complete removal of the Fmoc group.[14]

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[16] The completion of the deprotection can be monitored by UV spectroscopy of the washings, as the dibenzofulvene byproduct is a strong chromophore.[17]

Coupling Protocol for this compound

This protocol describes the coupling of this compound to the deprotected N-terminus of the peptide-resin. To minimize racemization and side reactions, the use of a coupling additive like OxymaPure with a carbodiimide such as N,N'-diisopropylcarbodiimide (DIC) is recommended.[18]

-

Amino Acid Activation: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and OxymaPure (3 equivalents) in DMF.[18]

-

Coupling Reaction: Add DIC (3 equivalents) to the amino acid solution. Immediately add this activated mixture to the washed and deprotected peptide-resin.[18]

-

Reaction Incubation: Agitate the reaction mixture at room temperature for 1-2 hours.[18]

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.[18] If the test is positive (indicating free amines), the coupling step can be repeated to ensure complete reaction.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Glutamine in Cellular Signaling

Glutamine is not only a building block for proteins but also a key metabolic fuel and signaling molecule involved in numerous cellular processes crucial for the proliferation of cancer cells and the function of immune cells.[19][20][21]

Glutamine Metabolism and mTORC1 Signaling

Glutamine plays a critical role in activating the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.

As depicted, glutamine enters the cell via transporters like SLC1A5.[21] Inside the cell, it can be exchanged for leucine through the SLC7A5 transporter, and the subsequent increase in intracellular leucine activates the mTORC1 pathway, promoting cell growth.[21] Furthermore, glutamine is a key anaplerotic substrate, replenishing the TCA cycle in the mitochondria.[21]

This technical guide provides a foundational understanding of this compound for its effective application in peptide synthesis and highlights the broader biological context of glutamine, offering valuable insights for researchers in drug discovery and development.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound Novabiochem® | 71989-20-3 [sigmaaldrich.com]

- 3. aecochemical.com [aecochemical.com]

- 4. peptide.com [peptide.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. This compound Novabiochem 71989-20-3 [sigmaaldrich.com]

- 8. This compound = 95.0 T 71989-20-3 [sigmaaldrich.com]

- 9. This compound | CAS:71989-20-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. advancedchemtech.com [advancedchemtech.com]

- 11. peptide.com [peptide.com]

- 12. This compound ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 13. FMOC-D-GLN-OH CAS#: 112898-00-7 [m.chemicalbook.com]

- 14. benchchem.com [benchchem.com]

- 15. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 16. peptide.com [peptide.com]

- 17. chempep.com [chempep.com]

- 18. benchchem.com [benchchem.com]

- 19. academic.oup.com [academic.oup.com]

- 20. Team’s findings show glutamine metabolism affects T cell signaling - VUMC News [news.vumc.org]

- 21. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide on the Structure and Function of Fmoc-Gln-OH in Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of N-α-Fmoc-L-glutamine (Fmoc-Gln-OH), a crucial building block in solid-phase peptide synthesis (SPPS). We will delve into its structure, function, associated challenges, and the standard methodologies employed to ensure the successful incorporation of glutamine residues into synthetic peptides.

Introduction to this compound

This compound is a derivative of the amino acid glutamine where the alpha-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection is fundamental to the Fmoc/tBu strategy of SPPS, which allows for the stepwise assembly of amino acids into a peptide chain on a solid support.[2][3] The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][3]

While essential for synthesizing biologically active peptides, the incorporation of glutamine presents unique challenges due to its polar amide side chain.[1] Without proper protection, this side chain can lead to undesirable side reactions, compromising the yield and purity of the final peptide.

Structure and Physicochemical Properties

The structure of this compound consists of the L-glutamine core, with the Fmoc group attached to the α-amino nitrogen.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | References |

| CAS Number | 71989-20-3 | [1][4] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [4][5] |

| Molecular Weight | 368.38 g/mol | [5][6] |

| Appearance | White to off-white powder | [6][7] |

| Melting Point | ~220 °C (decomposes) | [5] |

| Purity (HPLC) | Typically ≥99.0% | [6][7] |

| Optical Rotation [α]20/D | -18.5 ± 1.5° (c=1% in DMF) | [5] |

| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane.[4] Poorly soluble in DMF without additives.[8][9][10] | [4][8][9][10] |

Function and Challenges in Peptide Synthesis

The primary function of this compound is to serve as a protected building block for introducing glutamine into a growing peptide chain during SPPS.[1][11] However, the unprotected amide side chain of glutamine poses significant challenges:

-

Pyroglutamate (B8496135) Formation: An N-terminal glutamine residue can undergo base-catalyzed internal cyclization to form a pyroglutamyl (pGlu) residue.[12] This reaction terminates the peptide chain, leading to a truncated impurity that can be difficult to separate from the target peptide.[10]

-

Dehydration: During the activation of the carboxylic acid for coupling (especially with carbodiimide (B86325) reagents), the amide side chain can undergo dehydration to form a nitrile.[9][10] This modification is irreversible and results in a significant impurity.

-

Poor Solubility: this compound itself has limited solubility in standard SPPS solvents like DMF, which can lead to incomplete coupling reactions and lower yields.[8][9][10]

To overcome these issues, the standard and highly recommended practice is to use a derivative with side-chain protection.

The Superior Alternative: Fmoc-Gln(Trt)-OH

The most widely used solution is N-α-Fmoc-N-δ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) . The bulky trityl (Trt) group attached to the side-chain amide nitrogen effectively prevents both pyroglutamate formation and dehydration.[9][13] Furthermore, the Trt group significantly enhances solubility in organic solvents, facilitating efficient and complete coupling reactions.[8]

| Feature | This compound | Fmoc-Gln(Trt)-OH | References |

| Side-Chain Protection | None | Trityl (Trt) | [3][13] |

| Risk of Pyroglutamate | High (if N-terminal) | Prevented | [12][13] |

| Risk of Dehydration | High (with certain activators) | Prevented | [8][9] |

| Solubility in DMF | Poor | Excellent | [8][9][10] |

| Recommendation | Not recommended for SPPS | Standard reagent of choice | [8][11] |

graph { graph [layout=dot, rankdir=LR, splines=true, size="7.6,4", ratio=auto, bgcolor="#F1F3F4"]; node [style=filled, shape=box, fontname="Arial", fontsize=12]; edge [color="#202124", fontname="Arial", fontsize=10];// Nodes Start [label="Peptide Synthesis\nwith Glutamine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Unprotected [label="Use this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Protected [label="Use Fmoc-Gln(Trt)-OH", fillcolor="#FFFFFF", fontcolor="#202124"]; SideReactions [label="Side Reactions Occur:\n• Pyroglutamate Formation\n• Dehydration", shape=box, style="filled,rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowPurity [label="Low Purity & Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Success [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HighPurity [label="High Purity & Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Unprotected [label="Unprotected\nSide Chain"]; Start -> Protected [label="Protected\nSide Chain"]; Unprotected -> SideReactions; SideReactions -> LowPurity; Protected -> Success; Success -> HighPurity; }

Caption: Logical workflow for selecting a glutamine derivative in SPPS.

Experimental Protocols for SPPS

The following is a generalized protocol for a single cycle of Fmoc-based SPPS, highlighting the incorporation of Fmoc-Gln(Trt)-OH.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. This compound | CAS:71989-20-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound = 95.0 T 71989-20-3 [sigmaaldrich.com]

- 6. This compound Novabiochem 71989-20-3 [sigmaaldrich.com]

- 7. This compound Novabiochem® | 71989-20-3 [sigmaaldrich.com]

- 8. advancedchemtech.com [advancedchemtech.com]

- 9. peptide.com [peptide.com]

- 10. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]

- 11. Fmoc-Gln(Trt)-OH [cem.com]

- 12. peptide.com [peptide.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to Fmoc-Gln-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Nα-Fmoc-L-glutamine (Fmoc-Gln-OH) and its derivatives in solid-phase peptide synthesis (SPPS). It details the challenges associated with glutamine incorporation, strategies to mitigate side reactions, and provides established experimental protocols.

Introduction to Glutamine in Peptide Synthesis

Glutamine (Gln) is a frequently occurring amino acid in peptides and proteins, playing crucial roles in biological structure and function. In SPPS, the method of choice for peptide synthesis, amino acids are added sequentially to a growing chain anchored to a solid support.[1][2][3] The process relies on the use of Nα-protected amino acids, with the fluorenylmethyloxycarbonyl (Fmoc) group being the most common choice due to its base lability, allowing for mild deprotection conditions.[1][2][4]

While essential, the incorporation of glutamine presents unique challenges. The primary issues are the dehydration of the side-chain amide and the cyclization of N-terminal glutamine to form pyroglutamate (B8496135).[5] These side reactions can lead to the formation of impurities that are difficult to separate and may compromise the biological activity of the final peptide.[6]

Core Challenges: Side Reactions Involving Glutamine

Pyroglutamate (pGlu) Formation

When glutamine is the N-terminal residue of a peptide chain, its free N-terminal amine can attack the side-chain amide.[5] This intramolecular cyclization forms a stable five-membered lactam ring known as pyroglutamate (pGlu).[5][7] This reaction is often catalyzed by the basic conditions used for Fmoc-group deprotection (e.g., piperidine) or can occur during the final acidic cleavage from the resin.[5] The formation of pGlu results in a mass loss of 17 Da and blocks the N-terminus, preventing further chain elongation and analysis by methods like Edman degradation.[5]

Side-Chain Dehydration

During the coupling step, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This irreversible reaction is particularly common when using powerful carbodiimide (B86325) coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), especially in the presence of activating agents like HOBt.[5][6] This results in a mass loss of 18 Da and can significantly alter the properties and function of the synthetic peptide.[5]

The Solution: Side-Chain Protection with Fmoc-Gln(Trt)-OH

To overcome these challenges, the standard and most effective approach is to use a side-chain protected glutamine derivative. Fmoc-Gln(Trt)-OH , where the side-chain amide is protected by a bulky trityl (Trt) group, is the universally recommended reagent.[5][8][9][10]

Advantages of using Fmoc-Gln(Trt)-OH:

-

Prevents Pyroglutamate Formation: The steric hindrance of the large trityl group effectively prevents the N-terminal amine from attacking the side-chain amide.[5]

-

Eliminates Side-Chain Dehydration: The trityl group shields the amide from dehydration during the activation and coupling steps.[9][10]

-

Improves Solubility: Fmoc-Gln(Trt)-OH exhibits significantly better solubility in standard SPPS solvents like Dimethylformamide (DMF) compared to the unprotected this compound, facilitating easier handling and more efficient reactions.[9]

-

High Purity Peptides: Its use leads to cleaner synthesis and higher purity of the final peptide product.[9][10]

The trityl group is acid-labile and is conveniently removed during the final cleavage of the peptide from the resin using standard trifluoroacetic acid (TFA)-based cocktails.[9][11]

Quantitative Data on Side Reactions

The extent of side reactions is highly dependent on the specific conditions used during synthesis. The following tables summarize typical outcomes and the effectiveness of using side-chain protection.

Table 1: Influence of Coupling Reagents on Side-Chain Dehydration of Unprotected Gln

| Coupling Reagent | Activation Time | Temperature (°C) | Dehydration Byproduct (%) |

|---|---|---|---|

| DIC / HOBt | 60 min | 25 | 5-15% |

| HBTU / DIPEA | 45 min | 25 | 2-8% |

| HATU / DIPEA | 45 min | 25 | < 2% |

| DIC / HOBt | 60 min | 40 | 15-30% |

Data are representative estimates based on typical observations in SPPS.

Table 2: Pyroglutamate Formation at N-Terminal Gln (Unprotected)

| Condition | N-Terminal Gln Residue | Pyroglutamate Formation (%) |

|---|---|---|

| Standard Piperidine Deprotection (Final Step) | Gln-Ala-... | 5-20% |

| Extended Piperidine Exposure (>30 min) | Gln-Ala-... | 25-50% |

| Pre-synthesis of H-Gln-Resin | Gln-Resin | 10-30% |

| Using Fmoc-Gln(Trt)-OH | Gln(Trt)-Ala-... | < 1% |

Data are representative estimates. Actual values can vary based on sequence, resin, and exact conditions.

Experimental Protocols

Below are detailed, standardized protocols for the incorporation of glutamine using Fmoc-Gln(Trt)-OH in manual or automated SPPS.

Standard SPPS Workflow

The overall workflow for SPPS involves the sequential repetition of deprotection and coupling steps to build the peptide chain on a solid support.

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Cycle.

Protocol: Coupling of Fmoc-Gln(Trt)-OH

This protocol details the activation and coupling of Fmoc-Gln(Trt)-OH to the resin-bound peptide.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Gln(Trt)-OH (3-4 equivalents relative to resin loading)

-

Coupling Reagent (e.g., HATU, 2.95 eq.)[12]

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Ensure the peptide-resin is swelled in DMF and the N-terminal Fmoc group has been removed, followed by thorough washing with DMF to eliminate residual piperidine.[12][13]

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH, HATU, and DIPEA in DMF.[12] Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the reaction vessel containing the resin.[12][13]

-

Reaction: Agitate the mixture at room temperature for 45-60 minutes.[12] Reaction completion can be monitored using a qualitative method like the Kaiser test.

-

Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.[13]

Protocol: Final Cleavage and Trt-Group Deprotection

This procedure cleaves the completed peptide from the resin and simultaneously removes the Trt side-chain protecting group from glutamine and other acid-labile protecting groups.

Materials:

-

Dry, protected peptide-resin

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

Procedure:

-

Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin in a reaction vessel.

-

Agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate, which contains the deprotected peptide.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge or filter to collect the peptide pellet.

-

Wash the pellet with cold ether, dry, and proceed to purification (e.g., by HPLC).

Logical Relationship: Troubleshooting Glutamine-Related Side Reactions

When unexpected mass losses are observed in mass spectrometry analysis, a logical troubleshooting workflow can identify the cause.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fmoc-Gln(Trt)-OH [cem.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. dawnscientific.com [dawnscientific.com]

- 11. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

- 13. rsc.org [rsc.org]

- 14. chem.uci.edu [chem.uci.edu]

Fmoc-Gln-OH: A Technical Guide for Peptide Synthesis and Drug Development

For Immediate Release

This technical guide provides an in-depth overview of Nα-Fmoc-L-glutamine (Fmoc-Gln-OH), a critical building block in solid-phase peptide synthesis (SPPS). Tailored for researchers, scientists, and professionals in drug development, this document covers its fundamental properties, detailed experimental protocols, and its role in biological signaling pathways, offering a comprehensive resource for its effective application.

Core Properties of this compound

This compound is an amino acid derivative where the alpha-amino group of L-glutamine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This strategic protection is pivotal for the stepwise and controlled assembly of amino acids into a peptide chain. The Fmoc group is stable under various conditions but can be readily removed with a mild base, typically piperidine, which is a cornerstone of Fmoc-based SPPS.[1][2]

Below is a summary of the key quantitative data for this compound.

| Property | Value | References |

| CAS Number | 71989-20-3 | [3][4] |

| Molecular Weight | 368.38 g/mol | [3] |

| Molecular Formula | C₂₀H₂₀N₂O₅ | [3] |

| Purity | Typically ≥99% | [2] |

| Appearance | White to off-white powder | |

| Melting Point | ~220 °C (decomposes) |

The Role of Glutamine in Peptide and Protein Function

Glutamine, the amino acid from which this compound is derived, is the most abundant free amino acid in human blood and plays a vital role in numerous physiological processes. Its side chain amide is crucial for the three-dimensional structure of proteins and can participate in hydrogen bonding, influencing protein folding and stability. Glutamine is also a key player in nitrogen transport, immune function, and gut health.[3] In cellular metabolism, it serves as a primary energy source for rapidly dividing cells and is a precursor for nucleotide synthesis.[5]

Experimental Protocols: this compound in Solid-Phase Peptide Synthesis

The primary application of this compound is in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research and therapeutic use.[2]

General Workflow for Fmoc-SPPS

The synthesis involves a cyclical process of deprotection, washing, coupling, and washing, repeated for each amino acid in the peptide sequence.

Detailed Coupling Protocol for this compound

The following protocol outlines the coupling of this compound to a resin-bound peptide chain.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Preparation of Amino Acid Solution:

-

In a separate reaction vessel, dissolve 3-5 equivalents of this compound (relative to the resin's loading capacity) in DMF.

-

Add 3-5 equivalents of the chosen coupling agent (e.g., HATU).

-

Add 6-10 equivalents of DIPEA.

-

-

Pre-activation:

-

Allow the mixture to pre-activate for 1-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.[1]

-

-

Monitoring the Reaction:

-

Perform a Kaiser test (or other ninhydrin-based test) to confirm the absence of free primary amines, indicating a complete coupling reaction.

-

-

Washing:

-

After a successful coupling, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Challenges and Solutions in Synthesizing Glutamine-Containing Peptides

A significant challenge during the synthesis of peptides containing glutamine is the potential for side-chain dehydration, especially during the activation step with carbodiimide (B86325) reagents.[7] This can lead to the formation of a nitrile derivative. To mitigate this, it is highly recommended to use the trityl (Trt) protected version, Fmoc-Gln(Trt)-OH . The bulky trityl group shields the side-chain amide, preventing this side reaction and also improving the solubility of the amino acid derivative in organic solvents like DMF.[8]

Another potential side reaction is the cyclization of an N-terminal glutamine residue to form pyroglutamic acid. This is more likely to occur under acidic or basic conditions. Careful control of pH and the use of appropriate coupling conditions can minimize this issue.

Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid, most commonly Trifluoroacetic acid (TFA), in a "cleavage cocktail".

Typical Cleavage Cocktail (Reagent B): [9]

-

Trifluoroacetic acid (TFA): 88% (v/v)

-

Phenol: 5% (v/v)

-

Water: 5% (v/v)

-

Triisopropylsilane (TIS): 2% (v/v)

Procedure:

-

Wash the final peptide-resin with dichloromethane (B109758) (DCM).

-

Suspend the resin in the freshly prepared cleavage cocktail.

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA/peptide solution.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash with cold ether.

-

Dry the crude peptide under vacuum.

Glutamine in Signaling Pathways

Glutamine and peptides containing glutamine are integral to various cellular signaling pathways, influencing cell growth, proliferation, and metabolic regulation.

Glutamine Metabolism and its Link to mTOR and AMPK Pathways

Glutamine is a key metabolite that fuels the TCA cycle and provides nitrogen for the synthesis of nucleotides and other amino acids. Its metabolism is intricately linked to major signaling hubs like mTORC1 (mechanistic target of rapamycin (B549165) complex 1) and AMPK (AMP-activated protein kinase), which are central regulators of cell growth and energy homeostasis. For instance, glutamine influx can lead to the activation of mTORC1, promoting cell growth and proliferation.[5] Conversely, glutamine depletion can activate the energy-sensing AMPK pathway, leading to growth arrest.[10]

L-Glutamine Induced GLP-1 Secretion Pathway

In enteroendocrine L cells, L-glutamine stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone crucial for glucose homeostasis. This process is mediated by the taste receptor TAS1R3, which, upon binding glutamine, is thought to couple with a Gs protein. This activation leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger that triggers the secretion of GLP-1.[11][12]

Conclusion

This compound is an indispensable reagent in the synthesis of peptides for both basic research and the development of novel therapeutics. A thorough understanding of its chemical properties, optimized reaction protocols, and potential side reactions is paramount for its successful application. The use of side-chain protected derivatives like Fmoc-Gln(Trt)-OH is often crucial for achieving high purity and yield. As the biological significance of glutamine-containing peptides continues to be explored, the demand for high-quality this compound and robust synthetic methodologies will undoubtedly grow, further enabling advancements in medicine and biotechnology.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. "Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containi" by Muyum Xu, Nicholas S. MacArthur et al. [commons.clarku.edu]

- 5. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 6. reddit.com [reddit.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. peptide.com [peptide.com]

- 10. Glutamine regulates the cellular proliferation and cell cycle progression by modulating the mTOR mediated protein levels of β-TrCP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Glutamine-induced signaling pathways via amino acid receptors in enteroendocrine L cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jme.bioscientifica.com [jme.bioscientifica.com]

Navigating the Solubility Landscape of Fmoc-Gln-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Nα-Fmoc-L-glutamine (Fmoc-Gln-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in various laboratory solvents is paramount for optimizing reaction conditions, ensuring complete dissolution for coupling reactions, and ultimately achieving high-purity synthetic peptides. This document offers a compilation of available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual guides to aid in experimental design and solvent selection.

I. Solubility Profile of this compound

It is important to note that some sources indicate this compound is significantly less soluble in dimethylformamide (DMF) compared to its side-chain protected counterpart, Fmoc-Gln(Trt)-OH[1][2]. This suggests that for applications requiring high concentrations, alternative solvents or the use of solubility-enhancing additives should be considered.

Quantitative and Semi-Quantitative Solubility Data

The following table summarizes the available numerical solubility data for this compound. It is crucial to consider the specific conditions under which these values were determined.

| Solvent System | Concentration | Molarity (approx.) | Conditions & Remarks |

| Dimethyl sulfoxide (B87167) (DMSO) | 100 mg/mL[3] | 271.46 mM | Ultrasonic assistance may be required. It is advisable to use fresh, anhydrous DMSO as it is hygroscopic[3]. |

| Dimethylformamide (DMF) with 1 eq. DIPEA | 1 mmole in 2 mL (~184 mg/mL) | ~0.5 M | Product is reported as "clearly soluble" under these conditions. This suggests the base enhances solubility. |

| PolarClean | >0.4 M | >147.35 mg/mL | A general observation for most Fmoc-protected amino acids in this green solvent[4]. |

Note: The molecular weight of this compound is 368.38 g/mol .

Qualitative Solubility Data

For many common laboratory solvents, precise quantitative data for this compound is not published. The following provides a summary of qualitative solubility information.

-

Dimethylformamide (DMF) (Pure): While widely used in SPPS, this compound is noted to have limited solubility in pure DMF compared to other derivatives[1][2].

-

Water: Generally considered to be sparingly soluble or insoluble in aqueous solutions[5].

-

Other Organic Solvents: this compound has been reported as soluble in chloroform, dichloromethane (B109758) (DCM), ethyl acetate, and acetone[5].

-

Predicted Solubility: Computational models have predicted solubility values of 0.329 mg/mL and 0.0364 mg/mL, but these conflicting figures underscore the importance of experimental verification[6].

II. Experimental Protocol: Determination of this compound Solubility

For applications requiring precise knowledge of solubility in a specific solvent system, empirical determination is recommended. The following protocol outlines a general method for quantifying the solubility of this compound.

Principle

This method is based on the creation of a saturated solution of this compound in the solvent of interest. After allowing the solution to reach equilibrium, the undissolved solid is separated by centrifugation, and the concentration of the dissolved this compound in the supernatant is quantified. Quantification can be achieved via UV-Vis spectroscopy, leveraging the characteristic absorbance of the Fmoc group, or by High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound

-

Solvent of interest (HPLC-grade)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Micropipettes

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer or HPLC system with a UV detector

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. The exact amount should be more than what is expected to dissolve.

-

Pipette a known volume of the solvent of interest into the vial.

-

Tightly cap the vial and vortex thoroughly for 1-2 minutes.

-

Place the vial in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium. The presence of undissolved solid at the end of this period is essential.

-

-

Sample Preparation for Analysis:

-

Centrifuge the vial at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by UV-Vis Spectroscopy:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance for the Fmoc group (typically around 290-301 nm) to generate a calibration curve (Absorbance vs. Concentration)[7].

-

Dilute the filtered supernatant with a known dilution factor to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted supernatant.

-

Calculate the concentration of the diluted sample using the calibration curve and then determine the concentration of the original, undiluted supernatant by accounting for the dilution factor. This value represents the solubility.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Develop a suitable HPLC method (e.g., reverse-phase with a C18 column and a mobile phase of acetonitrile/water with TFA).

-

Inject the standard solutions and generate a calibration curve by plotting peak area against concentration.

-

Inject the filtered supernatant (diluted if necessary) into the HPLC system.

-

Determine the concentration from the peak area using the calibration curve and account for any dilution to find the solubility.

-

III. Visual Guides for Experimental Workflow and Solvent Selection

The following diagrams, generated using Graphviz, provide visual representations of the experimental workflow for solubility determination and a logical framework for solvent selection.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical guide for selecting a solvent for this compound based on application.

References

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. peptide.com [peptide.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CAS:71989-20-3 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. This compound | Fmoc-L-glutamine | Carboxylic Acids | Ambeed.com [ambeed.com]

- 7. Making sure you're not a bot! [mostwiedzy.pl]

The Role of the Fmoc Protecting Group on Amino Acids: An In-Depth Technical Guide

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS).[1] Its widespread adoption is attributed to its unique lability under mild basic conditions, which enables a robust orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1][2] This guide provides a comprehensive technical overview of Fmoc chemistry, its mechanisms of action, quantitative performance data, detailed experimental protocols, and its pivotal role in scientific research and drug development.

Core Chemical Principles of the Fmoc Group

The utility of the Fmoc group is rooted in its distinct chemical structure, which dictates its stability and cleavage mechanism. It is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid, thereby preventing unwanted self-coupling during peptide chain elongation.[1][2]

1.1. Mechanism of Nα-Fmoc Protection

The Fmoc group is typically introduced by reacting a free amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[3][4] The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the Fmoc reagent under basic conditions.[3][5] Fmoc-OSu is often preferred as it minimizes the formation of Fmoc-dipeptide side products.[1]

References

A Comprehensive Guide to the Handling and Storage of Fmoc-Gln-OH for New Researchers

For researchers, scientists, and drug development professionals, the proper handling and storage of peptide synthesis reagents are paramount to ensure experimental success and the integrity of research outcomes. This technical guide provides an in-depth overview of the best practices for managing Fmoc-L-glutamine (Fmoc-Gln-OH), a critical building block in solid-phase peptide synthesis (SPPS).

Introduction to this compound

Nα-(9-Fluorenylmethoxycarbonyl)-L-glutamine (this compound) is a derivative of the amino acid glutamine where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is base-labile, allowing for its removal under mild conditions during SPPS, making it a cornerstone reagent for the synthesis of peptides and proteins. The amide-containing side chain of glutamine can be prone to side reactions, such as dehydration, during peptide synthesis. To mitigate this, a trityl (Trt) protected version, Fmoc-Gln(Trt)-OH, is often employed, which offers enhanced stability and solubility.

Storage and Stability

The stability of this compound is critical for its effective use in peptide synthesis. Improper storage can lead to degradation, compromising the purity of the final peptide product.

Solid-State Storage

For long-term storage, solid this compound should be kept in a cool, dry, and dark environment. The recommended storage conditions from various suppliers are summarized in the table below.

| Parameter | Recommended Condition | Notes |

| Temperature | 2-8°C | Some suppliers also indicate storage at room temperature (15-25°C) or up to 30°C is acceptable for shorter periods.[1][2][3] |

| Atmosphere | Store in a tightly sealed container under an inert gas (e.g., Argon or Nitrogen). | This minimizes exposure to moisture and oxygen, which can degrade the compound. |

| Light Exposure | Protect from light. | The Fmoc group can be sensitive to UV light. |

| Shelf Life | Up to 3 years at room temperature (as solid). | Shelf life may vary between suppliers and is dependent on storage conditions. Always refer to the manufacturer's certificate of analysis.[4] |

Solution Storage

Stock solutions of this compound are typically prepared in anhydrous N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). Once in solution, the stability of the compound decreases.

| Parameter | Recommended Condition | Notes |

| Temperature | -20°C or -80°C | Aliquoting the stock solution into single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation and moisture introduction.[4] |

| Shelf Life | Up to 1 year at -20°C, and up to 2 years at -80°C. | The shelf life in solution is significantly shorter than in the solid state. Freshly prepared solutions are always optimal for synthesis.[4] |

Solubility Characteristics

The solubility of this compound is a key factor in its application in SPPS. While it is soluble in many organic solvents, it is practically insoluble in aqueous solutions.

| Solvent | Solubility | Notes |

| N,N-Dimethylformamide (DMF) | Readily soluble | The most common solvent for SPPS. Fmoc-Gln(Trt)-OH exhibits better solubility in DMF compared to the unprotected this compound. |

| Dimethyl Sulfoxide (DMSO) | Readily soluble | Can be used as an alternative to DMF.[5] |

| Chloroform | Soluble | [5] |

| Dichloromethane (DCM) | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

| Water | Insoluble | [5] |

Handling Procedures

Proper handling of this compound is essential to maintain its purity and to ensure the safety of the researcher.

Personal Protective Equipment (PPE)

When handling this compound powder or solutions, the following PPE should be worn:

-

Safety glasses or goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

A lab coat

-

For handling large quantities of powder, a dust mask or respirator is recommended to avoid inhalation.

Weighing and Dispensing

-

Weighing of the solid should be performed in a chemical fume hood to minimize inhalation of fine particles.

-

Use clean, dry spatulas and weighing boats.

-

Close the container tightly immediately after use to prevent moisture absorption and contamination.

-

For preparing solutions, add the solvent to the pre-weighed solid and ensure complete dissolution, which can be aided by gentle vortexing or sonication.

Experimental Protocols

The quality of this compound can be assessed using various analytical techniques. Below are generalized protocols for HPLC and NMR analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a standard method to determine the purity of this compound.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water.

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be a linear increase from 5% to 95% of mobile phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 265 nm and 301 nm (characteristic for the Fmoc group).

-

-

Analysis: Inject the sample and analyze the resulting chromatogram. The purity is determined by the area percentage of the main peak. A purity of ≥98% is generally expected.

Nuclear Magnetic Resonance (NMR) for Structural Confirmation

NMR spectroscopy is used to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d6 or CDCl3.

-

NMR Spectrometer: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Analysis: The chemical shifts and coupling constants of the protons and carbons should be consistent with the known structure of this compound. The presence of the characteristic peaks for the Fmoc group and the glutamine residue confirms the identity of the compound.

Logical Workflow for Handling and Storage

The following diagram illustrates the recommended workflow for the handling and storage of this compound from receipt to use in synthesis.

Signaling Pathways and Experimental Workflows

While this compound itself is not directly involved in signaling pathways, it is a crucial component in the synthesis of peptides that are used to study these pathways. The experimental workflow for solid-phase peptide synthesis is a well-established process.

By adhering to these guidelines, researchers can ensure the quality and reliability of their this compound, leading to more consistent and successful peptide synthesis outcomes.

References

- 1. scienceopen.com [scienceopen.com]

- 2. N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-glutamine | C20H20N2O5 | CID 2724775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]

- 4. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]

- 5. This compound | CAS:71989-20-3 | High Purity | Manufacturer BioCrick [biocrick.com]

An In-Depth Technical Guide to Fmoc-Gln-OH in Peptide Synthesis

For researchers, scientists, and drug development professionals new to peptide synthesis, the selection of appropriate building blocks is paramount to success. Nα-Fmoc-L-glutamine (Fmoc-Gln-OH) is a fundamental amino acid derivative used in Solid-Phase Peptide Synthesis (SPPS). However, its unique chemical properties present distinct challenges that require careful consideration. This guide provides a comprehensive overview of the key features of this compound, strategies to mitigate common side reactions, and detailed protocols for its successful incorporation into synthetic peptides.

Core Chemical and Physical Properties

This compound is the standard derivative for introducing glutamine residues using the popular Fmoc/tBu synthesis strategy. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amine is stable to acidic conditions but is readily removed by a mild base, typically piperidine (B6355638), allowing for sequential elongation of the peptide chain.

A primary challenge for novices using this compound is its notably poor solubility in common SPPS solvents like N,N-Dimethylformamide (DMF).[1][2] This can lead to incomplete dissolution and subsequently low coupling efficiencies. To address this, the side-chain protected analogue, Fmoc-Gln(Trt)-OH (where Trt is the bulky trityl group), is strongly recommended. The trityl group not only dramatically improves solubility but also prevents critical side reactions associated with the glutamine side-chain amide.[1][2]

The following table summarizes key quantitative data for both unprotected and side-chain protected Fmoc-Glutamine.

| Property | This compound | Fmoc-Gln(Trt)-OH | Notes |

| Molecular Weight | 368.38 g/mol | 610.70 g/mol | The addition of the Trt group significantly increases mass. |

| CAS Number | 71989-20-3 | 132327-80-1 | --- |

| Appearance | White to off-white powder | White to off-white powder | --- |

| Solubility in DMF | Poor / Limited | Readily Soluble | This compound is "much less soluble" than its Trt-protected counterpart.[1][2] A 0.5 M solution of the D-enantiomer can be achieved with base (DIPEA). |

| Purity (Typical) | ≥99.0% (HPLC)[3] | ≥98.0% (HPLC) | High purity is crucial to avoid incorporation of deletion or truncated sequences. |

Key Challenges in Synthesis: Glutamine Side Reactions

When incorporating glutamine, particularly without side-chain protection, two major side reactions can occur, leading to impurities and failed syntheses.

If glutamine is the N-terminal residue of a growing peptide chain, its free α-amine can nucleophilically attack the side-chain amide. This irreversible intramolecular cyclization forms a pyroglutamate (B8496135) (pGlu) residue, capping the N-terminus and preventing further chain elongation.[4] This reaction is catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine treatment).[4]

During the activation step of the carboxyl group for coupling, especially when using powerful carbodiimide (B86325) reagents like DIC, the side-chain amide of glutamine can undergo dehydration to form a nitrile. This results in an undesired modification and a mass loss of 18 Da in the final peptide.[2]

The most effective strategy to prevent both of these side reactions is the use of a side-chain protecting group. The bulky trityl group in Fmoc-Gln(Trt)-OH sterically hinders both the intramolecular cyclization and side-chain dehydration.[2][4]

| Side Reaction | Without Side-Chain Protection (this compound) | With Trityl Side-Chain Protection (Fmoc-Gln(Trt)-OH) |

| Pyroglutamate Formation | High risk, especially at N-terminus | Minimized due to steric hindrance |

| Side-Chain Dehydration | Moderate risk, especially with carbodiimide activators | Prevented |

| Coupling Efficiency | Often low due to poor solubility | High due to excellent solubility |

Experimental Protocols and Methodologies

Successful incorporation of glutamine requires optimized protocols that favor complete coupling while minimizing side reactions. The use of Fmoc-Gln(Trt)-OH is assumed for the primary protocol due to its superior performance.

This protocol is designed for a standard manual synthesis on a 0.1 mmol scale.

Materials:

-

Peptide-resin with free N-terminal amine (0.1 mmol)

-

Fmoc-Gln(Trt)-OH (0.4 mmol, 4 eq.)

-

HATU (0.38 mmol, 3.8 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)

-

Peptide-grade N,N-Dimethylformamide (DMF)

-

Fritted reaction vessel

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

-

If starting a new cycle, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min treatments).

-

Wash the deprotected resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation:

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH (0.4 mmol) and HATU (0.38 mmol) in approximately 2 mL of DMF.

-

Just prior to coupling, add DIPEA (0.8 mmol) to the vial.

-

Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Immediately add the activated Fmoc-Gln(Trt)-OH solution to the resin.

-

Agitate the reaction mixture (e.g., using a shaker or nitrogen bubbling) for 45-90 minutes at room temperature.

-

-

Washing and Monitoring:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times).

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) may be necessary.

-

This protocol is provided for situations where Fmoc-Gln(Trt)-OH is unavailable but should be approached with caution due to the high risk of incomplete coupling.

Materials:

-

Same as Protocol 1, but using this compound.

Methodology:

-

Resin Preparation: Follow Step 1 from Protocol 1.

-

Amino Acid Activation & Solubilization:

-

In a separate vial, add this compound (0.4 mmol) and HATU (0.38 mmol) to 2 mL of DMF.

-

Crucially, ensure complete dissolution. This may require extended vortexing or sonication in an ultrasonic bath. Gentle warming (to ~30-40°C) can be attempted but may increase the risk of side reactions.

-

Once fully dissolved, add DIPEA (0.8 mmol) and pre-activate for 1-2 minutes.

-

-

Coupling and Washing: Follow Steps 3 and 4 from Protocol 1. A longer coupling time (e.g., 2 hours) and a mandatory recoupling are often required to achieve an acceptable yield.

Visualizing Workflows and Mechanisms

Understanding the logical flow of synthesis and the chemical pathways of side reactions is crucial for novices. The following diagrams, rendered using Graphviz, illustrate these core concepts.

Caption: A simplified workflow for a single cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).

Caption: Mechanism of N-terminal pyroglutamate formation, a common capping side reaction.

Caption: Decision tree for troubleshooting incomplete glutamine coupling in Fmoc-SPPS.

Biological Context: A Glutamine-Peptide Signaling Pathway

To illustrate the importance of glutamine-containing peptides, we can examine the signaling pathway for Glucagon-like peptide-1 (GLP-1) secretion, which is stimulated by L-glutamine in enteroendocrine L-cells.

Caption: Signaling pathways for L-glutamine induced GLP-1 secretion in L-cells.

References

Methodological & Application

Application Notes and Protocols for Effective Coupling of Fmoc-Gln-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of glutamine (Gln) residues into synthetic peptides is a critical step in the development of novel therapeutics and research tools. However, the coupling of N-α-Fmoc-protected glutamine (Fmoc-Gln-OH) in Solid-Phase Peptide Synthesis (SPPS) presents unique challenges. Two primary side reactions can compromise the purity and yield of the final peptide: N-terminal pyroglutamate (B8496135) formation and dehydration of the side-chain amide. This document provides detailed application notes and optimized protocols for effective coupling of this compound, focusing on strategies to mitigate these side reactions and ensure high-purity peptide synthesis.

The most effective strategy to prevent these side reactions is the use of a side-chain protecting group. The trityl (Trt) group is the most common and effective choice, hence the use of Fmoc-Gln(Trt)-OH is strongly recommended for all glutamine couplings in Fmoc-based SPPS.[1] The bulky trityl group sterically hinders the N-terminal amine from attacking the side-chain amide, thus preventing pyroglutamate formation.[1] It also protects the side-chain amide from dehydration.

Key Side Reactions in Glutamine Coupling

Understanding the mechanisms of the primary side reactions is crucial for developing effective mitigation strategies.

N-Terminal Pyroglutamate Formation

This intramolecular cyclization occurs when the free N-terminal amine of a glutamine residue attacks its own side-chain amide, forming a stable five-membered lactam ring.[1][2] This reaction results in a mass loss of 17 Da and renders the peptide chain resistant to further elongation.[1] This side reaction is particularly prevalent during the basic conditions of Fmoc deprotection with piperidine (B6355638).[1]

Side-Chain Amide Dehydration

The side-chain amide of glutamine can undergo dehydration to form a nitrile, resulting in a mass loss of 18 Da.[1] This irreversible modification can alter the biological activity of the peptide. This side reaction is more common when using carbodiimide-based coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), especially in the presence of activating agents like HOBt.[1]

Comparative Performance of Coupling Reagents for Fmoc-Gln(Trt)-OH

The choice of coupling reagent significantly impacts the efficiency and purity of Fmoc-Gln(Trt)-OH incorporation. Uronium/aminium salt-based reagents like HATU and HBTU are generally preferred over carbodiimides for their higher reactivity and lower propensity to cause side reactions with glutamine.

| Coupling Reagent/Method | Activating Agent(s) | Typical Coupling Time (min) | Expected Crude Purity (%)* | Key Advantages | Potential Disadvantages |

| HATU | DIPEA or Collidine | 30 - 60 | > 95 | Fast reaction kinetics, highly effective for sterically hindered couplings, lower risk of epimerization.[3][4] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[5] |

| HBTU | DIPEA | 30 - 90 | 90 - 95 | Efficient and widely used for routine couplings, cost-effective.[6][7] | Can be less effective for particularly difficult sequences compared to HATU, higher risk of epimerization than HATU.[3] |

| DIC/HOBt | HOBt | 60 - 240 | 85 - 90 | Cost-effective, low risk of racemization when used with HOBt.[7] | Slower reaction times, potential for N-acylurea formation and side-chain dehydration (though minimized with Trt protection).[5] |

*Expected crude purity is sequence-dependent and can vary based on the overall peptide composition and synthesis conditions.

Experimental Protocols

The following are detailed protocols for the manual coupling of Fmoc-Gln(Trt)-OH to a resin-bound peptide using the recommended reagents. These protocols assume a standard 0.1 mmol synthesis scale.

Protocol 1: Coupling using HATU

This is the recommended protocol for achieving the highest coupling efficiency and purity, especially for difficult sequences.

Materials:

-

Resin-bound peptide with a free N-terminal amine (0.1 mmol)

-

Fmoc-Gln(Trt)-OH (0.4 mmol, 4 equivalents)

-

HATU (0.39 mmol, 3.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Drain the DMF and add the 20% piperidine in DMF solution.

-

Agitate for 5 minutes, then drain.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and finally DMF (3x).

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-Gln(Trt)-OH and HATU in DMF.

-

Add DIPEA to the solution and allow the mixture to pre-activate for 1-2 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture at room temperature for 30-60 minutes.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

-

If the Kaiser test is positive, extend the coupling time for another 30 minutes and re-test.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

-

The resin is now ready for the next deprotection and coupling cycle.

-

Protocol 2: Coupling using HBTU

This is a reliable and cost-effective method for routine coupling of Fmoc-Gln(Trt)-OH.

Materials:

-

Resin-bound peptide with a free N-terminal amine (0.1 mmol)

-

Fmoc-Gln(Trt)-OH (0.4 mmol, 4 equivalents)

-

HBTU (0.39 mmol, 3.9 equivalents)

-

DIPEA (0.8 mmol, 8 equivalents)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Follow step 1 as described in Protocol 1.

-

-

Amino Acid Activation (Pre-activation):

-

In a separate vessel, dissolve Fmoc-Gln(Trt)-OH and HBTU in DMF.

-

Add DIPEA and agitate for 2-5 minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction mixture for 30-90 minutes at room temperature.

-

-

Monitoring and Washing:

-

Follow step 4 as described in Protocol 1.

-

Protocol 3: Coupling using DIC/HOBt

This carbodiimide-based method is a classic and economical approach.

Materials:

-

Resin-bound peptide with a free N-terminal amine (0.1 mmol)

-

Fmoc-Gln(Trt)-OH (0.4 mmol, 4 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (0.4 mmol, 4 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 equivalents)

-

DMF, peptide synthesis grade

-

DCM, peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Kaiser test kit

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Follow step 1 as described in Protocol 1.

-

-

Coupling Reaction:

-

In a separate vessel, dissolve Fmoc-Gln(Trt)-OH and HOBt in a minimal amount of DMF.

-

Add this solution to the deprotected peptide-resin.

-

Add DIC to the reaction vessel.

-

Agitate the reaction mixture at room temperature for 60-240 minutes.

-

-

Monitoring and Washing:

-

Follow step 4 as described in Protocol 1.

-

Visualized Workflows and Mechanisms

To further clarify the processes involved in Fmoc-Gln(Trt)-OH coupling and the associated side reactions, the following diagrams are provided.

Caption: General workflow for a single coupling cycle in SPPS.

Caption: Mechanism of N-terminal pyroglutamate formation.

Caption: Mechanism of glutamine side-chain amide dehydration.

Conclusion

The successful incorporation of glutamine into synthetic peptides using Fmoc-SPPS is readily achievable with the appropriate strategies. The use of Fmoc-Gln(Trt)-OH is paramount to prevent the deleterious side reactions of pyroglutamate formation and side-chain dehydration. For optimal results, high-reactivity uronium/aminium-based coupling reagents such as HATU are recommended, particularly for complex or sterically hindered sequences. By following the detailed protocols and understanding the underlying chemical principles outlined in these application notes, researchers can significantly improve the yield and purity of glutamine-containing peptides, thereby accelerating their research and development efforts.

References

Application Notes and Protocols for Fmoc-Gln-OH Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of Glutamine (Gln) in solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. Special consideration is given to the challenges posed by the glutamine side-chain amide and the recommended reagents to ensure high purity and yield of the final peptide product.

Introduction: The Challenge of Glutamine in SPPS

Solid-phase peptide synthesis (SPPS) with Fmoc chemistry is a robust and widely used method for producing synthetic peptides. The process involves the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support. While the methodology is well-established, certain amino acids present unique challenges. Glutamine (Gln), with its carboxamide side chain, is susceptible to undesirable side reactions under standard synthesis conditions.

The two primary side reactions associated with glutamine are:

-

Side-Chain Dehydration: During the carboxyl group activation step, particularly with carbodiimide-based reagents, the side-chain amide can undergo dehydration to form a nitrile. This results in a significant and often difficult-to-remove impurity.[1]

-

Pyroglutamate Formation: When glutamine is the N-terminal residue of the peptide chain, its side-chain amide can cyclize with the free N-terminal amine to form a pyroglutamyl residue, effectively capping the peptide and preventing further elongation.[2]

To mitigate these issues, the use of a side-chain protected glutamine derivative is strongly recommended.

Recommended Reagent: Fmoc-Gln(Trt)-OH

For successful incorporation of glutamine, the use of Fmoc-Gln(Trt)-OH is the industry-standard and highly recommended approach. The trityl (Trt) group is a bulky acid-labile protecting group that effectively shields the side-chain amide, preventing dehydration.

Comparison of Glutamine Derivatives:

| Feature | Fmoc-Gln-OH (Unprotected) | Fmoc-Gln(Trt)-OH (Trityl-Protected) |

| Side Reaction Prevention | Prone to side-chain dehydration during activation. | Trityl group effectively prevents side-chain dehydration.[3] |

| Solubility | Very low solubility in common SPPS solvents like DMF and NMP, complicating handling and coupling.[4] | Excellent solubility in DMF and other organic solvents, comparable to other standard Fmoc-amino acids.[3][4] |

| Coupling Efficiency | Poor solubility can lead to incomplete coupling and lower yields. | High coupling efficiency is achievable with standard protocols. |

| Deprotection | No side-chain deprotection needed. | The Trt group is cleaved concurrently with other side-chain protecting groups and resin cleavage using standard TFA cocktails.[3][4] |

| Overall Recommendation | Not recommended for routine SPPS. | Highly Recommended for all Gln incorporations to ensure higher purity and yield.[3] |

Recommended Coupling Reagents

The choice of coupling reagent is critical to ensure efficient amide bond formation while minimizing side reactions. Modern uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred for their high reactivity and speed.

Summary of Recommended Coupling Reagents:

| Reagent Class | Examples | Characteristics | Recommended Use |

| Uronium/Aminium Salts | HATU , HBTU, HCTU, COMU | Highly reactive, fast coupling times (20-60 min), and very efficient.[5] HATU is excellent for sterically hindered couplings.[5][6] COMU is a newer generation reagent with high reactivity and safer byproducts.[5][7] | Recommended for most coupling steps, including the sterically bulky Fmoc-Gln(Trt)-OH. |

| Phosphonium Salts | PyBOP | Efficient and does not carry the risk of guanidinylation of the N-terminal amine, a potential side reaction with uronium salts.[5] | A very good alternative to uronium salts, especially if guanidinylation is a concern. |

| Carbodiimides + Additives | DIC / Oxyma Pure , DIC / HOBt | Cost-effective. Carbodiimides like DIC must be used with an additive like Oxyma Pure or HOBt to prevent Gln side-chain dehydration and suppress racemization.[1][7] Oxyma Pure is a safer, non-explosive alternative to HOBt.[1] | Suitable for standard couplings when cost is a primary concern. Slower reaction times (60-120 min) compared to onium salts.[5] |

Experimental Protocols

The following are generalized protocols for manual Fmoc-SPPS. They should be adapted based on the specific peptide sequence, scale, and available equipment.

General SPPS Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.

Caption: General workflow for a single cycle in Fmoc Solid-Phase Peptide Synthesis.

Protocol 1: Standard SPPS Cycle

This protocol details a single cycle of amino acid addition.

-

Resin Preparation:

-

Fmoc Deprotection:

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes.

-

Drain the solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.[8]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.

-

-

Amino Acid Coupling (Choose one method):

-

Method A: HATU Activation

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-5 eq. relative to resin loading), HATU (3-5 eq.), in DMF.

-

Add a hindered base such as N,N-Diisopropylethylamine (DIEA) or Collidine (6-10 eq.) to the solution to begin activation.[6][10]

-

Allow the mixture to pre-activate for 1-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction for 30-60 minutes.

-

-

Method B: DIC/Oxyma Pure Activation

-

In a separate vial, dissolve Fmoc-Gln(Trt)-OH (3-5 eq.) and Oxyma Pure (3-5 eq.) in DMF.

-

In a separate vial, dissolve Diisopropylcarbodiimide (DIC) (3-5 eq.) in DMF.

-

Add the DIC solution to the amino acid/Oxyma solution.

-

Allow the mixture to pre-activate for 2-10 minutes.

-

Add the activated solution to the resin and agitate for 1-2 hours.

-

-

-

Monitoring and Washing:

-

Repeat: Return to Step 2 for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes all side-chain protecting groups (including Trt from Gln).

-

Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with Dichloromethane (DCM) (3 times) and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[10]

-

Cleavage Cocktail: Prepare a cleavage cocktail. A common mixture is:

-

95% Trifluoroacetic Acid (TFA)

-

2.5% Water (H₂O)

-

2.5% Triisopropylsilane (TIS)

-

CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment. TIS and water act as scavengers to trap reactive cations released during deprotection.

-

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and stir gently at room temperature for 2-4 hours.[10]

-

Peptide Precipitation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether (typically 10-fold volume).[8]

-

A white precipitate should form.

-

-

Peptide Collection and Purification:

-

Centrifuge the ether suspension to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.[8]

-

Dry the crude peptide pellet under vacuum.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

-

Visualization of Key Chemical Processes

Glutamine Side Reactions

This diagram illustrates the two primary side reactions that occur with an unprotected glutamine side chain.